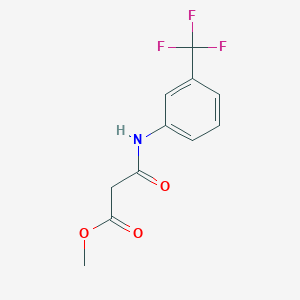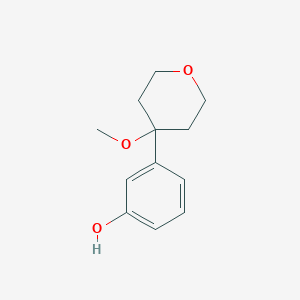![molecular formula C10H15N3O B8596438 2-(1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B8596438.png)
2-(1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol
概述
描述
2-(1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrido[2,3-b]pyrazine core structure, which is a fused bicyclic system containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol typically involves multi-step organic reactions One common method starts with the preparation of the pyrido[2,3-b]pyrazine core, which can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
化学反应分析
Types of Reactions
2-(1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrido[2,3-b]pyrazine core or the ethanol group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the core structure.
科学研究应用
2-(1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
- 3-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin
Uniqueness
2-(1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol stands out due to the presence of the ethanol group, which enhances its chemical reactivity and potential for functionalization. This unique feature allows for a broader range of applications and modifications compared to similar compounds.
属性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC 名称 |
2-(1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol |
InChI |
InChI=1S/C10H15N3O/c1-13-6-5-11-10-9(13)3-2-8(12-10)4-7-14/h2-3,14H,4-7H2,1H3,(H,11,12) |
InChI 键 |
HWERXDRLKHRQJM-UHFFFAOYSA-N |
规范 SMILES |
CN1CCNC2=C1C=CC(=N2)CCO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-ylidene)hydroxylamine](/img/structure/B8596358.png)

![1-(1-(benzo[d][1,3]dioxol-5-yl)cyclohexyl)-N-methylmethanamine](/img/structure/B8596374.png)
![Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl-](/img/structure/B8596389.png)

![7-bromo-3-methoxy-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B8596404.png)







